3,6,9,12-Tetraoxahexadecan-1-OL

Brake Fluid Formulation High-Temperature Solvent Thermal Stability

3,6,9,12-Tetraoxahexadecan-1-ol, more commonly known as Tetraethylene glycol monobutyl ether (TEGBE), is a nonionic glycol ether surfactant with the molecular formula C12H26O5 and a molecular weight of 250.33 g/mol. It is a member of the high-boiling ethylene glycol ether family, characterized by a hydrophilic polyethylene oxide chain capped with a hydrophobic n-butyl group.

Molecular Formula C12H26O5
Molecular Weight 250.33 g/mol
CAS No. 1559-34-8
Cat. No. B073479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,9,12-Tetraoxahexadecan-1-OL
CAS1559-34-8
Molecular FormulaC12H26O5
Molecular Weight250.33 g/mol
Structural Identifiers
SMILESCCCCOCCOCCOCCOCCO
InChIInChI=1S/C12H26O5/c1-2-3-5-14-7-9-16-11-12-17-10-8-15-6-4-13/h13H,2-12H2,1H3
InChIKeyMXVMODFDROLTFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





3,6,9,12-Tetraoxahexadecan-1-OL (CAS 1559-34-8) Technical and Procurement Overview for Scientific Selection


3,6,9,12-Tetraoxahexadecan-1-ol, more commonly known as Tetraethylene glycol monobutyl ether (TEGBE), is a nonionic glycol ether surfactant with the molecular formula C12H26O5 and a molecular weight of 250.33 g/mol [1]. It is a member of the high-boiling ethylene glycol ether family, characterized by a hydrophilic polyethylene oxide chain capped with a hydrophobic n-butyl group [2]. This amphiphilic structure confers a unique combination of properties: complete miscibility with water, a relatively low log Pow of -0.26, a high flash point of 166 °C (o.c.), and a kinematic viscosity of 13.9 mm²/s at 20°C [3]. These physicochemical attributes underpin its use in applications demanding high solvency, thermal stability, and low volatility, notably as a component in automotive hydraulic brake fluids and as a high-performance industrial solvent [4].

Procurement Risk Alert: Why Substituting 3,6,9,12-Tetraoxahexadecan-1-OL with Other Glycol Ethers Can Compromise Formulation Integrity


Generic substitution among glycol ethers is a high-risk strategy in formulation science due to the steep structure-property relationships within this class. The performance profile—spanning hydrophobicity (log P), solvency, thermal stability, and surface activity—is exquisitely tuned by the precise number of ethoxylate units and the length of the terminal alkyl chain [1]. Even seemingly minor changes, such as moving from a butyl to an ethyl group or shortening the ethylene glycol chain by one unit, result in quantifiable and often formulation-breaking shifts in boiling point, viscosity, and water solubility [2]. For procurement and R&D teams, the selection of 3,6,9,12-Tetraoxahexadecan-1-ol is not a matter of sourcing a generic 'glycol ether' but of selecting a specific, quantifiably differentiated molecular tool whose performance is non-interchangeable with its closest analogs [3].

Quantitative Differential Evidence Guide for 3,6,9,12-Tetraoxahexadecan-1-OL vs. Closest Analogs


Thermal Performance: Boiling Point Advantage Over Triethylene Glycol Monobutyl Ether

3,6,9,12-Tetraoxahexadecan-1-ol (TEGBE) exhibits a boiling point of 304°C, which is approximately 26-33°C higher than that of its closest industrial analog, triethylene glycol monobutyl ether (TEGBE-one ethoxylate unit shorter), which has a boiling point of 271-278°C [1]. This is a substantial difference in the context of high-temperature applications like hydraulic brake fluids (DOT 3/4/5.1), where the dry equilibrium reflux boiling point (ERBP) is a critical performance and safety metric; a higher boiling point directly translates to greater resistance to vapor lock under severe braking conditions [2].

Brake Fluid Formulation High-Temperature Solvent Thermal Stability

Lipophilicity Control: Differentiating 3,6,9,12-Tetraoxahexadecan-1-OL via Log P from More Hydrophobic Triethylene Glycol Ethers

The octanol/water partition coefficient (log P) is a key design parameter for controlling solubility, membrane permeability, and emulsification behavior. 3,6,9,12-Tetraoxahexadecan-1-ol has a reported log P of -0.26, indicating a balanced amphiphilic character with a slight bias towards hydrophilicity [1]. In contrast, its triethylene glycol analog (CAS 143-22-6) exhibits a higher log P of approximately 0.51, representing a ~0.77 log unit difference [2]. This means the triethylene glycol version is roughly six times more lipophilic and will partition more strongly into organic phases.

Partition Coefficient Surfactant Design Drug Delivery Emulsion Stability

Viscosity and Solvency Profile: How 3,6,9,12-Tetraoxahexadecan-1-OL Balances Flow and Function vs. Tetraethylene Glycol

The viscosity of glycol ethers is a critical parameter for applications like brake fluids and coatings, where it impacts both low-temperature flow and high-temperature lubricity. 3,6,9,12-Tetraoxahexadecan-1-ol has a kinematic viscosity of 13.9 mm²/s at 20°C [1]. Its structural precursor, tetraethylene glycol (TEG, lacking the butyl cap), exhibits a significantly higher viscosity of approximately 55 mPa·s at the same temperature, representing a four-fold increase [2]. The mono-butylation of TEG dramatically reduces viscosity while preserving the solvency of the tetraethylene oxide chain, making the mono-butyl ether far more suitable for applications requiring fluid flow at ambient temperatures.

Rheology Modifier Coating Formulation Lubricant Hydraulic Fluid

Extended Volatility Control: 3,6,9,12-Tetraoxahexadecan-1-OL's Lower Vapor Pressure Over Tetraethylene Glycol Monoethyl Ether

Vapor pressure is a direct indicator of volatility, which impacts workplace safety, VOC emissions, and formulation stability. 3,6,9,12-Tetraoxahexadecan-1-ol has an extremely low vapor pressure of <0.01 Pa at 20°C (or 8.87E-06 mmHg at 25°C) [1]. This is a property directly linked to its high molecular weight and extensive ethoxylation. A similar glycol ether with a shorter ethyl cap, tetraethylene glycol monoethyl ether (CAS 5650-20-4), has a higher boiling point of ~302°C and, by class inference, a correspondingly higher vapor pressure . The butyl-capped TEGBE provides a significantly lower-volatility option for applications where slow evaporation or minimal atmospheric release is required.

Low-VOC Formulation Industrial Solvent Controlled Evaporation

Validated Application Scenarios for 3,6,9,12-Tetraoxahexadecan-1-OL Where Its Differentiated Properties Provide a Procurement Advantage


High-Performance Automotive Brake Fluid Formulation (DOT 3, 4, and 5.1)

The high boiling point (304°C) and low viscosity (13.9 mm²/s) of 3,6,9,12-Tetraoxahexadecan-1-ol, as established in Section 3, make it a critical component in modern automotive brake fluids [1][2]. Its thermal stability ensures a high dry equilibrium reflux boiling point (ERBP), preventing vapor lock under extreme braking conditions, while its balanced log P (-0.26) contributes to the fluid's ability to manage water absorption (hygroscopicity) in a controlled manner, a key requirement for DOT 3, 4, and 5.1 specifications [3].

High-Temperature Industrial Solvent and Coalescing Agent for Coatings and Inks

In industrial coatings and printing inks, the combination of high solvency for resins and dyestuffs with a high boiling point and low volatility is essential for controlling film formation and preventing surface defects . The ultra-low vapor pressure (<0.01 Pa) of this compound, as detailed in Section 3, allows it to function as an effective coalescing agent that remains in the film long enough to ensure proper leveling and gloss development before evaporating cleanly .

Low-VOC Cleaning Formulations and Metalworking Fluids

For environmentally conscious and industrial cleaning formulations, the negligible volatility and excellent water miscibility of this compound offer a compelling advantage . Its balanced amphiphilicity (log P = -0.26) provides effective solvency for a range of organic soils, including oils and greases, while its low vapor pressure (<0.01 Pa) minimizes worker exposure to solvent vapors and reduces VOC emissions [1][4]. This makes it an ideal candidate for formulating low-odor, high-performance industrial degreasers and metalworking fluid additives.

Technical Documentation Hub

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